Cas no 5053-43-0 (2-Methylpyrimidine)

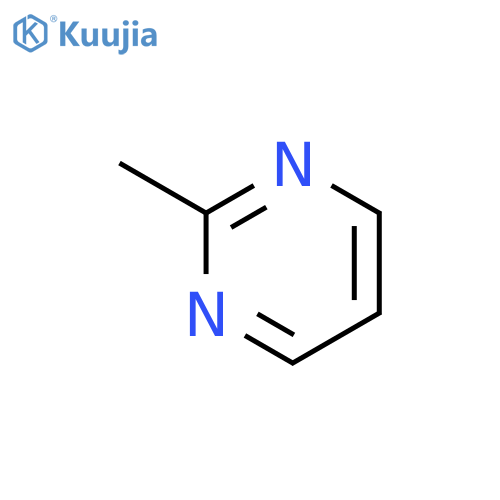

2-Methylpyrimidine structure

商品名:2-Methylpyrimidine

2-Methylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Methylpyrimidine

- 2-Me-pyrimidine

- 2-methyl-1,3-diazine

- 2-Methyl-pyrimidin

- 2-methyl-pyrimidine

- 2-methylpyrimidine(2-methyl-pyrimidine)

- Pyrimidine,2-methyl

- Pyrimidine,2-methyl-(6CI,7CI,8CI,9CI)

- Pyrimidine, 2-methyl-

- 2-Methyl PYRIMIDINE

- LNJMHEJAYSYZKK-UHFFFAOYSA-N

- PubChem21974

- PYR131

- AM1034

- FCH1122130

- TRA0014574

- HP21231

- L311

- HC210259

- TL8003355

- AB0014640

- AX8077354

- A828158

- 053M430

- 5053-43-0

- AKOS015892505

- SB55536

- PS-18071

- 2-Methylpyrimidine, 97%

- DTXSID00871111

- 55133-63-6

- SY008219

- CS-W016665

- MFCD00128182

- FT-0653724

- DB-025913

- DTXCID00818783

-

- MDL: MFCD00128182

- インチ: 1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3

- InChIKey: LNJMHEJAYSYZKK-UHFFFAOYSA-N

- ほほえんだ: N1=C([H])C([H])=C([H])N=C1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 94.053098g/mol

- ひょうめんでんか: 0

- XLogP3: -0.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 94.053098g/mol

- 単一同位体質量: 94.053098g/mol

- 水素結合トポロジー分子極性表面積: 25.8Ų

- 重原子数: 7

- 複雑さ: 48

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.0132 g/mL at 25 °C

- ゆうかいてん: -4°C

- ふってん: 165.6°C (rough estimate)

- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >

- 屈折率: n20/D 1.4930

- PSA: 25.78000

- LogP: 0.78500

- ようかいせい: 自信がない

2-Methylpyrimidine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H226-H302-H315-H318-H335

- 警告文: P261-P280-P305 + P351 + P338

- 危険物輸送番号:1993

- WGKドイツ:3

- 危険カテゴリコード: 10-22-37/38-41

- セキュリティの説明: S16; S26; S36/37/39; S39

-

危険物標識:

- セキュリティ用語:S16-S26-S36/37/39-S39

- リスク用語:R10

2-Methylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ769-50mg |

2-Methylpyrimidine |

5053-43-0 | 97% | 50mg |

55.0CNY | 2021-07-15 | |

| Chemenu | CM121142-5g |

2-Methylpyrimidine |

5053-43-0 | 95%+ | 5g |

$70 | 2024-07-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029618-5g |

2-Methylpyrimidine |

5053-43-0 | 97% | 5g |

¥423 | 2024-05-23 | |

| Chemenu | CM121142-10g |

2-Methylpyrimidine |

5053-43-0 | 95%+ | 10g |

$*** | 2023-03-31 | |

| Chemenu | CM121142-25g |

2-Methylpyrimidine |

5053-43-0 | 95%+ | 25g |

$313 | 2024-07-16 | |

| Chemenu | CM121142-50g |

2-Methylpyrimidine |

5053-43-0 | 95%+ | 50g |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0299-100G |

2-methylpyrimidine |

5053-43-0 | 97% | 100g |

¥ 8,626.00 | 2023-04-13 | |

| TRC | M327778-1000mg |

2-Methylpyrimidine |

5053-43-0 | 1g |

$133.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ769-200mg |

2-Methylpyrimidine |

5053-43-0 | 97% | 200mg |

116.0CNY | 2021-07-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0299-500MG |

2-methylpyrimidine |

5053-43-0 | 97% | 500MG |

¥ 165.00 | 2023-04-13 |

2-Methylpyrimidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5053-43-0)2-甲基嘧啶

注文番号:LE1690282

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:33

価格 ($):discuss personally

2-Methylpyrimidine 関連文献

-

J. Baddiley,B. Lythgoe,A. R. Todd J. Chem. Soc. 1944 318

-

2. 147. Synthetic antimalarials. Part VIII. Some 4-arylamino-6-aminoalkylamino-2-methylpyrimidinesF. R. Basford,F. H. S. Curd,F. L. Rose J. Chem. Soc. 1946 713

-

3. Investigation of electronic effects in diazine rings. Linear free energy relationships in the reactivity of diazine mono- and di-carboxylatesMilica Mi?i?-Vukovi?,Mirjana Radojkovi?-Veli?kovi?,Vojislav Jezdi? J. Chem. Soc. Perkin Trans. 2 1990 109

-

4. Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidinesR. S. Shadbolt,T. L. V. Ulbricht J. Chem. Soc. C 1968 733

-

5. 1016. Reactions of pyrimidin-5-yl-lithium compoundsM. P. L. Caton,M. S. Grant,D. L. Pain,R. Slack J. Chem. Soc. 1965 5467

5053-43-0 (2-Methylpyrimidine) 関連製品

- 2036-41-1(5-Methylpyrimidine)

- 5053-43-0(2-Methylpyrimidine)

- 2239-83-0((2-Methylpyrimidin-5-yl)methanol)

- 3438-46-8(4-Methylpyrimidine)

- 693-98-1(2-methyl-1H-imidazole)

- 22126-16-5(4,6-dimethylpyrimidine-2-carbonitrile)

- 1558-17-4(4,6-Dimethylpyrimidine)

- 109-12-6(2-Aminopyrimidine)

- 289-95-2(Pyrimidine)

- 14080-23-0(2-Cyanopyrimidine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:5053-43-0)2-Methylpyrimidine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:5053-43-0)2-Methylpyrimidine

清らかである:99%

はかる:25g

価格 ($):233.0